molecular formula C147H239N43O42S2 B13436752 Guinea pig VIP octacosapeptide

Guinea pig VIP octacosapeptide

Cat. No.: B13436752
M. Wt: 3344.9 g/mol
InChI Key: UGKBLTCXYMBLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasoactive Intestinal Peptide (VIP) is a peptide hormone that functions as a neurotransmitter and neuromodulator. It is known for its role in promoting growth in cultured whole embryos and acting as a gastrointestinal hormone. VIP is involved in various physiological processes, including the regulation of smooth muscle activity, secretion of water and electrolytes in the intestines, and modulation of immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vasoactive Intestinal Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Vasoactive Intestinal Peptide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a stable powder form. The production process is optimized to ensure high yield and purity, meeting the standards required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Vasoactive Intestinal Peptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vasoactive Intestinal Peptide has a wide range of scientific research applications:

Mechanism of Action

Vasoactive Intestinal Peptide exerts its effects by binding to specific receptors on target cells, including VPAC1 and VPAC2 receptors. The binding of VIP to these receptors activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, resulting in smooth muscle relaxation, increased secretion of water and electrolytes, and modulation of immune responses .

Comparison with Similar Compounds

Vasoactive Intestinal Peptide is similar to other peptides in the secretin/glucagon hormone superfamily, such as:

Vasoactive Intestinal Peptide is unique in its broad range of physiological effects and its potential therapeutic applications, making it a valuable compound for scientific research and medical applications .

Properties

Molecular Formula

C147H239N43O42S2

Molecular Weight

3344.9 g/mol

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C147H239N43O42S2/c1-71(2)55-97(175-120(207)77(12)165-130(217)105(65-112(201)202)181-140(227)107(68-191)185-121(208)87(151)62-84-67-160-70-163-84)133(220)179-102(59-81-29-19-18-20-30-81)137(224)189-117(80(15)195)145(232)184-106(66-113(203)204)139(226)190-116(79(14)194)144(231)183-103(61-83-38-42-86(197)43-39-83)138(225)188-115(78(13)193)143(230)173-92(35-28-52-162-147(158)159)127(214)176-98(56-72(3)4)131(218)170-91(34-27-51-161-146(156)157)125(212)167-89(32-22-25-49-149)124(211)171-93(44-45-109(152)198)128(215)172-94(46-53-233-16)122(209)164-76(11)119(206)166-95(47-54-234-17)129(216)169-88(31-21-24-48-148)123(210)168-90(33-23-26-50-150)126(213)178-101(60-82-36-40-85(196)41-37-82)135(222)177-99(57-73(5)6)134(221)180-104(64-111(154)200)136(223)186-108(69-192)141(228)187-114(75(9)10)142(229)182-100(58-74(7)8)132(219)174-96(118(155)205)63-110(153)199/h18-20,29-30,36-43,67,70-80,87-108,114-117,191-197H,21-28,31-35,44-66,68-69,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,205)(H,160,163)(H,164,209)(H,165,217)(H,166,206)(H,167,212)(H,168,210)(H,169,216)(H,170,218)(H,171,211)(H,172,215)(H,173,230)(H,174,219)(H,175,207)(H,176,214)(H,177,222)(H,178,213)(H,179,220)(H,180,221)(H,181,227)(H,182,229)(H,183,231)(H,184,232)(H,185,208)(H,186,223)(H,187,228)(H,188,225)(H,189,224)(H,190,226)(H,201,202)(H,203,204)(H4,156,157,161)(H4,158,159,162)

InChI Key

UGKBLTCXYMBLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Origin of Product

United States

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